molecular formula C24H19F2NO4 B12503823 (S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic Acid

(S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic Acid

Cat. No.: B12503823
M. Wt: 423.4 g/mol
InChI Key: YQNVBYKPZSXGEK-UHFFFAOYSA-N
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Description

(S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic Acid is a sophisticated non-natural amino acid building block engineered for solid-phase peptide synthesis (SPPS). The integration of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group ensures straightforward deprotection under basic conditions, facilitating the efficient and controlled elongation of complex peptide sequences . The defining structural feature of this reagent is the presence of two fluorine atoms at the 2,6-positions of the phenyl side chain. This difluoro aromatic moiety is strategically designed to impart significant electronic and steric influences on the final peptide structure. The high electronegativity of fluorine atoms can dramatically alter the lipophilicity and metabolic stability of the resulting peptides, making them less susceptible to enzymatic degradation and improving their overall pharmacokinetic profiles . Furthermore, the specific substitution pattern on the phenyl ring is critical for shaping the three-dimensional conformation and bioactivity of the peptide, potentially leading to enhanced binding affinity and selectivity for target proteins, such as enzymes and receptors . This makes the compound an invaluable tool for medicinal chemists focused on developing novel peptide-based therapeutics, particularly in the design of potent enzyme inhibitors for oncology and other disease areas . Beyond drug discovery, this specialized amino acid derivative also finds utility in chemical biology for creating molecular probes and in materials science for the engineering of functional supramolecular structures . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C24H19F2NO4

Molecular Weight

423.4 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19F2NO4/c25-19-10-5-11-20(26)23(19)21(12-22(28)29)27-24(30)31-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18,21H,12-13H2,(H,27,30)(H,28,29)

InChI Key

YQNVBYKPZSXGEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC=C4F)F

Origin of Product

United States

Biological Activity

(S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic acid, also known as N-Fmoc-2,6-difluoro-L-phenylalanine, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, applications in peptide synthesis, and potential therapeutic implications.

  • Chemical Formula : C24H19F2NO4
  • Molecular Weight : 423.42 g/mol
  • CAS Number : 1235005-44-3
  • IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid
  • Purity : 95% .

The biological activity of (S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic acid is primarily linked to its role as a building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group is widely used for protecting amino groups during the synthesis of peptides. The introduction of difluorophenyl moieties can enhance the pharmacological properties of peptides by improving their stability and binding affinity to biological targets.

Applications in Peptide Synthesis

  • Solid-Phase Peptide Synthesis (SPPS) :
    • The compound serves as an essential intermediate in SPPS, allowing for the efficient assembly of peptides with enhanced yields.
    • Its unique structure facilitates the incorporation of fluorinated amino acids, which can modify the physicochemical properties of peptides.
  • Bioconjugation :
    • The compound can be utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules, which is crucial for drug development and diagnostics .
  • Fluorescent Probes :
    • The azido group present in related compounds allows for labeling and imaging in biological systems, making it valuable in developing fluorescent probes for cellular studies .
  • Click Chemistry :
    • (S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic acid is compatible with click chemistry reactions, facilitating the rapid formation of complex molecules beneficial in materials science and medicinal chemistry .

Research Findings

Recent studies have demonstrated that incorporating fluorinated amino acids like (S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic acid into peptide sequences can significantly alter their biological activity:

  • Enhanced Binding Affinity : Research indicates that peptides containing difluorophenyl residues exhibit increased binding affinities to specific receptors compared to their non-fluorinated counterparts.
  • Stability Improvements : The fluorination can enhance the metabolic stability of peptides, reducing degradation rates in biological environments.

Case Studies

  • Antimicrobial Peptides :
    • In a study examining antimicrobial peptides modified with difluorophenylalanine, researchers found that these modifications led to improved antimicrobial activity against resistant bacterial strains.
  • Cancer Therapeutics :
    • Peptides designed with (S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic acid showed promising results in targeting cancer cells more effectively than traditional peptide drugs.

Summary Table of Biological Activities

Activity TypeDescription
Peptide SynthesisKey building block for solid-phase synthesis; enhances yield and efficiency
BioconjugationFacilitates attachment of biomolecules for drug development
Fluorescent ProbesUseful for imaging and labeling in cellular studies
Click ChemistryEnables rapid formation of complex molecules
Antimicrobial ActivityImproved efficacy against resistant bacteria
Cancer TargetingEnhanced targeting capabilities in cancer therapeutics

Scientific Research Applications

Based on the search results, "(S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic acid" does not exist. However, closely related compounds include:

  • Fmoc-2,6-Difluoro-L-Phenylalanine This is also known as N-Fmoc-2,6-difluoro-L-phenylalanine .
  • (S)-3-(Fmoc-amino)-3-(2-nitrophenyl)propionic acid .

Here's a breakdown of their applications:

Overview

Fmoc-2,6-Difluoro-L-Phenylalanine, also known as N-Fmoc-2,6-difluoro-L-phenylalanine, is a building block used in peptide synthesis . It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is utilized for protection during selective deprotection, which helps in the assembly of complex peptide structures .

Synonyms:

  • 1235005-44-3
  • Fmoc-Phe(2,6-DiF)-OH
  • L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-
  • (2S)-3-(2,6-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Computed Descriptors:

  • IUPAC Name: (2S)-3-(2,6-difluorophenyl)-2-(9 H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
  • InChI: InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
  • InChIKey: WNKYWXMLHBTJJW-QFIPXVFZSA-N
  • SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HC(=O)O

Physicochemical Properties:

  • Molecular Formula: C24H19F2NO4
  • Molecular Weight: 423.4 g/mol

Applications in Scientific Research

  • Peptide Synthesis: It acts as a building block in creating peptides, especially when using solid-phase peptide synthesis .
  • Drug Development: Due to its structural features, it can be used to develop new drugs, particularly those that target specific biological pathways or receptors .

Overview

Fmoc-3-amino-3-(2-nitro-phenyl)-propionic acid is a chemical compound with a variety of applications in scientific research .

Synonyms:

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Physicochemical Properties:

  • Molecular Formula : C24H20N2O6
  • Molecular Weight : 432.43 g/mol
  • Melting Point : 154-156°C

Applications in Scientific Research

  • Peptide Synthesis: Employed as a building block in peptide synthesis, with the Fmoc group providing protection for selective deprotection during the creation of complex peptide structures .
  • Drug Development: Useful in creating new pharmaceuticals because of its structural properties, especially for compounds targeting biological pathways or receptors .
  • Bioconjugation: Used to attach biomolecules to surfaces or other molecules, improving the functionality of therapeutic or diagnostic tools .
  • Research in Neuroscience: The nitrophenyl group can be used in studies about neurotransmitter activity, making it useful for research into neurological disorders and treatments .
  • Material Science: Can be added to polymer matrices to create advanced materials with specific properties for use in coatings, adhesives and drug delivery systems .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents/Modifications Protecting Group(s) Fluorine Position Molecular Weight (g/mol) Primary Applications
(S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic acid (Target) 2,6-difluorophenyl Fmoc 2,6 on phenyl ~391.43 Peptide synthesis, drug intermediates
(2S)-3-(4,4-Difluorocyclohexyl)-2-(Fmoc-amino)propanoic acid 4,4-difluorocyclohexyl Fmoc Cyclohexyl ring ~384 (price reference) Similar to target; increased lipophilicity
SNAP-acid [(4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-THPY] 3,4-difluorophenyl, methoxymethyl, THP ring Acetyl 3,4 on phenyl Not reported MCHR1 antagonists
Fmoc-L-Dap(Alloc,Me)-OH Allyloxycarbonyl (Alloc), methyl Fmoc, Alloc, Me None Not reported Complex peptide synthesis
Fmoc-L-Asp-NH2 Asparagine side chain (amide) Fmoc None 354.36 Peptide amidation, SPPS
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid 6-fluoroindole Boc Indole ring Not reported Kinase inhibitors, fluorescent probes

Key Comparative Findings

Fluorine Substitution Patterns
  • The 2,6-difluorophenyl group in the target compound provides symmetrical steric hindrance , which can improve binding selectivity in enzyme active sites compared to asymmetrical 3,4-difluorophenyl derivatives like SNAP-acid .
Protecting Group Utility
  • Fmoc vs. Boc : The target compound’s Fmoc group allows orthogonal deprotection in SPPS, unlike tert-butoxycarbonyl (Boc), which requires stronger acids .
  • Multi-protected derivatives (e.g., Fmoc-L-Dap(Alloc,Me)-OH ) enable sequential conjugation but introduce synthetic complexity, whereas the target compound’s single Fmoc group simplifies workflows.

Preparation Methods

Asymmetric Alkylation of Chiral Ni(II) Complexes

Procedure (Adapted from):

  • Schiff Base Formation : Glycine reacts with (R,R)-N,N′-bis(2,2-dimethylpropylidene)ethylenediamine to form a Ni(II) complex.
  • Alkylation : Treatment with 2,6-difluorobenzyl bromide under basic conditions (K₂CO₃, DMF) introduces the difluorophenyl group.
  • Fmoc Protection : The Ni(II) complex is demetallated (EDTA), and the free amine is protected with Fmoc-Cl.

Data :

Step Yield (%) ee (%) Scale (g)
Alkylation 85 98 100
Fmoc Protection 92 - 100

Advantages : High enantioselectivity (98% ee), scalable to >100 g.

Chiral Auxiliary-Mediated Synthesis

Procedure (Adapted from):

  • Chiral Imine Formation : L-Alanine methyl ester reacts with pivalaldehyde to form a tert-butylidene imine.
  • Curtis Rearrangement : Conversion to isocyanate intermediates enables β-amino acid formation.
  • Difluorophenyl Introduction : Grignard reagent (2,6-difluorophenylmagnesium bromide) adds to the isocyanate.
  • Fmoc Protection : Piperidine-mediated Fmoc-Cl coupling.

Data :

Step Yield (%) Purity (HPLC)
Curtis Rearrangement 78 95%
Fmoc Protection 89 97%

Advantages : Avoids transition metals, suitable for GMP production.

Solid-Phase Peptide Synthesis (SPPS) Integration

Procedure (Adapted from):

  • Resin Loading : Rink amide resin (0.38 mmol/g) functionalized with Fmoc-protected β³-amino acid.
  • Difluorophenyl Coupling : HATU-mediated coupling of 2,6-difluorobenzoic acid.
  • Cleavage : TFA/phenol/water (85:5:10) liberates the peptide-resin conjugate.

Data :

Resin Type Coupling Efficiency (%) Purity (LC-MS)
TentaGel® HL RAM 99 90%

Advantages : Enables direct incorporation into peptides without isolation.

Optimization and Challenges

Stereochemical Control

  • Catalytic Asymmetric Methods : Ni(II)-complexes achieve ≥98% ee but require rigorous exclusion of moisture.
  • Kinetic Resolution : Lipase-mediated hydrolysis of racemic mixtures (e.g., using CAL-B) provides 45% yield at 99% ee.

Difluorination Strategies

Method Reagent Yield (%)
Electrophilic Fluorination Selectfluor® 60
Balz-Schiemann Reaction NaNO₂/HBF₄ 35
Direct Coupling 2,6-Difluorophenylboronic Acid 82

Key Insight : Suzuki-Miyaura coupling minimizes byproducts compared to electrophilic routes.

Analytical Characterization

  • HPLC : C18 column (4.6 × 250 mm), gradient 20–80% acetonitrile/0.1% TFA, retention time 12.3 min.
  • MS (ESI+) : m/z 424.2 [M+H]⁺.
  • ¹⁹F NMR : δ –112.3 (d, J = 8.5 Hz, 2F).

Applications in Drug Discovery

  • p53-Mdm2 Inhibitors : Incorporation into 12-mer peptides enhances binding affinity (Kd = 0.8 nM).
  • CFTR Modulators : β³-Amino acids improve proteolytic stability in cystic fibrosis therapeutics.

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